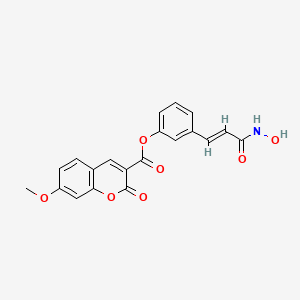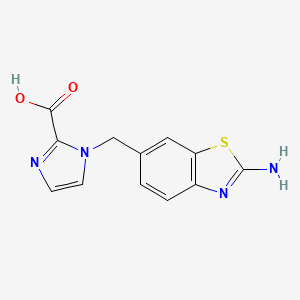
Arabinosylisocytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arabinosylisocytosine, also known as cytosine arabinoside or cytarabine, is a nucleoside analog in which D-arabinose constitutes the pentose sugar moiety. This compound is structurally similar to cytidine but differs due to the inversion of the hydroxyl group at the 2’-position. This compound is primarily known for its antitumor and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions: Arabinosylisocytosine can be synthesized through various chemical methods. One common approach involves the treatment of tritylribofuranosylthymine with methanesulfonyl chloride, followed by reaction with aqueous methanol and ammonia, and then acid hydrolysis to yield arabinosylthymine . Another method includes the phosphorylation of ribonucleosides with polyphosphoric acid, followed by hydrolysis of the cyclized products to obtain arabinoside diphosphates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: Arabinosylisocytosine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like methanol or water .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N4-behenoyl D-arabinofuranosylcytosine, which has shown potential as a new antitumor agent .
科学研究应用
Arabinosylisocytosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its role in inhibiting DNA synthesis and its effects on cellular processes.
Medicine: Widely used as an antineoplastic agent in the treatment of acute myelocytic and acute lymphocytic leukemia.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
作用机制
Arabinosylisocytosine exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA during replication, leading to chain termination and inhibition of DNA polymerase. This results in the disruption of DNA synthesis and cell division, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
相似化合物的比较
Arabinosyladenine (Vidarabine): Another nucleoside analog with antiviral properties, particularly effective against herpes viruses.
Arabinosylthymine: Naturally occurring in marine sponges and studied for its potential biological significance.
Arabinosyluracil: Similar to arabinosylisocytosine but with different biological properties.
Uniqueness: this compound is unique due to its potent antitumor activity and its ability to induce remissions in nonlymphocytic leukemia. Its structural similarity to cytidine, combined with the inversion of the hydroxyl group, gives it distinct biological properties that make it highly effective in medical applications .
属性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
2-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6+,7?,8-/m1/s1 |
InChI 键 |
RGNOTKMIMZMNRX-JDNPWWSISA-N |
手性 SMILES |
C1=CN(C(=NC1=O)N)[C@H]2C([C@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





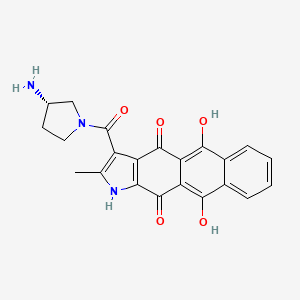
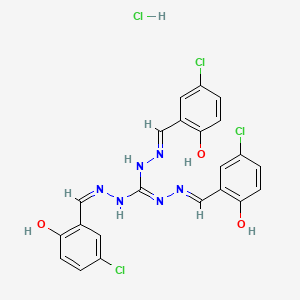


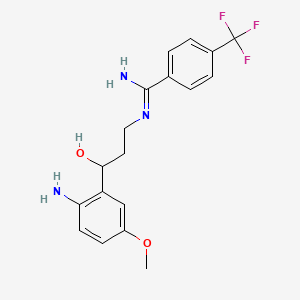
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
